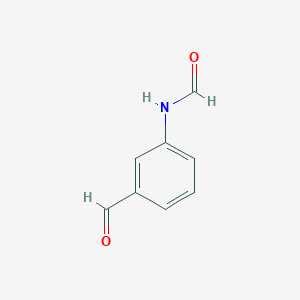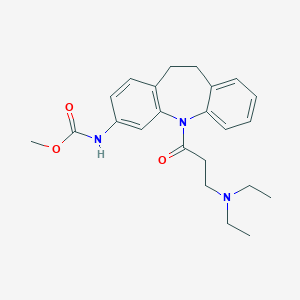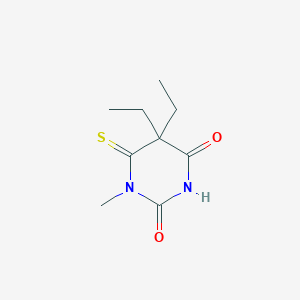
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione, also known as Metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetanilide family and is used to control annual grasses and broadleaf weeds in various crops such as corn, soybeans, cotton, and peanuts. Metolachlor is a pre-emergent herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids in the plant.
Mechanism Of Action
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione inhibits the biosynthesis of fatty acids in plants by inhibiting the enzyme acetyl-CoA carboxylase (ACC). ACC is a key enzyme in the biosynthesis of fatty acids, and its inhibition leads to the accumulation of malonyl-CoA, which is a potent inhibitor of fatty acid synthesis.
Biochemical And Physiological Effects
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic organisms and can persist in the environment for a long time. 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can also cause skin irritation and eye damage in humans.
Advantages And Limitations For Lab Experiments
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. Its low toxicity to mammals makes it a useful tool for studying the effects of herbicides on the environment. However, its persistence in the environment and potential toxicity to aquatic organisms limit its use in certain experiments.
Future Directions
1. Investigating the potential use of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione in the treatment of cancer and other diseases.
2. Studying the effects of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione on soil microorganisms and the soil ecosystem.
3. Developing new formulations of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione that are more environmentally friendly.
4. Investigating the potential of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione as a tool for studying the biosynthesis of fatty acids in plants.
5. Studying the effects of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione on non-target organisms in the environment.
Synthesis Methods
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can be synthesized by reacting 2-ethyl-6-methylpyridine with thionyl chloride to form 2-ethyl-6-methylpyridine-3-thionyl chloride. This intermediate is then reacted with ethyl oxalyl chloride to form 5,5-diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione.
Scientific Research Applications
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione has been extensively studied for its herbicidal activity and its effects on the environment. It has also been investigated for its potential use in the treatment of cancer and other diseases. Studies have shown that 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
properties
CAS RN |
60023-99-6 |
|---|---|
Product Name |
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5,5-diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-9(5-2)6(12)10-8(13)11(3)7(9)14/h4-5H2,1-3H3,(H,10,12,13) |
InChI Key |
YLNGDSWSXGRCSU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=S)C)CC |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=S)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



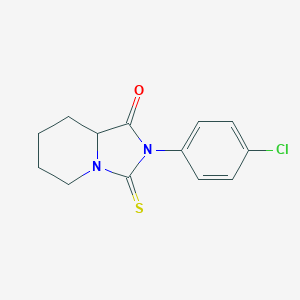

![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)
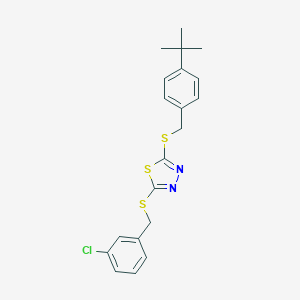
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)

